![molecular formula C16H16Cl2N4OS B4297596 4-(3,5-dichloro-1-oxidopyridin-2-yl)-N-phenylpiperazine-1-carbothioamide](/img/structure/B4297596.png)
4-(3,5-dichloro-1-oxidopyridin-2-yl)-N-phenylpiperazine-1-carbothioamide
Overview
Description
4-(3,5-dichloro-1-oxidopyridin-2-yl)-N-phenylpiperazine-1-carbothioamide, also known as DPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound was first synthesized in 2006, and since then, several studies have been conducted to explore its properties and potential uses.
Mechanism of Action
The mechanism of action of 4-(3,5-dichloro-1-oxidopyridin-2-yl)-N-phenylpiperazine-1-carbothioamide is not fully understood, but studies have suggested that it works by inhibiting the activity of enzymes involved in cell growth and division. It has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-(3,5-dichloro-1-oxidopyridin-2-yl)-N-phenylpiperazine-1-carbothioamide has been found to have a range of biochemical and physiological effects. In addition to its anticancer properties, it has also been found to have antioxidant and anti-inflammatory effects. Studies have also suggested that it may have potential as an anti-anxiety agent, although further research is needed to confirm this.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(3,5-dichloro-1-oxidopyridin-2-yl)-N-phenylpiperazine-1-carbothioamide as a research tool is its specificity. It has been found to have a high degree of selectivity for cancer cells, making it a promising candidate for targeted cancer therapies. However, one of the limitations of 4-(3,5-dichloro-1-oxidopyridin-2-yl)-N-phenylpiperazine-1-carbothioamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-(3,5-dichloro-1-oxidopyridin-2-yl)-N-phenylpiperazine-1-carbothioamide. One area of interest is in the development of targeted cancer therapies based on 4-(3,5-dichloro-1-oxidopyridin-2-yl)-N-phenylpiperazine-1-carbothioamide. Another potential application is in the development of new anti-inflammatory agents. Further research is also needed to fully understand the mechanism of action of 4-(3,5-dichloro-1-oxidopyridin-2-yl)-N-phenylpiperazine-1-carbothioamide and its potential as an anti-anxiety agent. Overall, 4-(3,5-dichloro-1-oxidopyridin-2-yl)-N-phenylpiperazine-1-carbothioamide is a promising compound with a range of potential applications in scientific research.
Scientific Research Applications
4-(3,5-dichloro-1-oxidopyridin-2-yl)-N-phenylpiperazine-1-carbothioamide has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where 4-(3,5-dichloro-1-oxidopyridin-2-yl)-N-phenylpiperazine-1-carbothioamide has been found to have potential as an anticancer agent. Studies have shown that 4-(3,5-dichloro-1-oxidopyridin-2-yl)-N-phenylpiperazine-1-carbothioamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further development as a cancer treatment.
properties
IUPAC Name |
4-(3,5-dichloro-1-oxidopyridin-1-ium-2-yl)-N-phenylpiperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4OS/c17-12-10-14(18)15(22(23)11-12)20-6-8-21(9-7-20)16(24)19-13-4-2-1-3-5-13/h1-5,10-11H,6-9H2,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQPGKHFZMFUKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=[N+]2[O-])Cl)Cl)C(=S)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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